3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE
Description
3-(4-Chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine is a quinoline derivative featuring a sulfonyl group at position 3 and a substituted benzylamine at position 4. Quinoline-based compounds are widely studied for their pharmacological properties, including anticancer, antimicrobial, and kinase inhibitory activities .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O2S/c23-16-7-11-18(12-8-16)29(27,28)21-14-25-20-4-2-1-3-19(20)22(21)26-13-15-5-9-17(24)10-6-15/h1-12,14H,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJYZJPPCDMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the 4-Fluorophenylmethyl Group: This can be accomplished through a nucleophilic substitution reaction, where the quinoline derivative is reacted with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinoline N-oxides or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The table below summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations:
- Sulfonyl Group Variations: The target compound’s 4-chlorobenzenesulfonyl group differs from phenylsulfonyl () and 4-chlorophenylsulfonyl ().
- 4-Substituent Diversity : The N-(4-fluorobenzyl) group in the target contrasts with N-(4-methylbenzyl) () and piperidinyl-substituted amines (). Fluorine increases polarity compared to methyl, possibly altering pharmacokinetics .
- Synthesis: The target’s synthesis likely involves sulfonyl group introduction via oxidation (e.g., magnesium monoperoxyphthalate ) followed by amine coupling, similar to ’s methods.
Biological Activity
The compound 3-(4-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine (often referred to by its ChemDiv identifier C769-1643) is a synthetic molecule that has garnered attention in the field of medicinal chemistry. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on various research findings.
- Molecular Formula : C24H20ClFN2O3S
- Molecular Weight : 470.95 g/mol
- LogP : 5.228 (indicating hydrophobicity)
- Water Solubility : LogSw = -5.72 (suggesting low solubility)
These properties suggest that the compound may exhibit significant biological activity, particularly in lipid-rich environments.
Research indicates that compounds similar to 3-(4-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine often act as inhibitors of specific enzymes or receptors involved in disease pathways. The sulfonamide group is known for its ability to form hydrogen bonds with target proteins, potentially leading to inhibition of enzymatic activity.
Antimicrobial Activity
A study highlighted the inclusion of this compound in an anti-infective library , suggesting its potential as an antimicrobial agent. Compounds with similar structures have shown efficacy against various bacterial strains, indicating that further exploration could yield valuable insights into its antimicrobial properties .
Anticancer Potential
The quinoline moiety is often associated with anticancer activity. Preliminary studies have suggested that derivatives of quinoline can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. The specific activities of this compound against cancer cell lines remain to be fully elucidated but warrant further investigation.
Inhibition of Kinases
Recent advancements in drug discovery have identified small molecules capable of modulating kinase activity. Given the structural components of 3-(4-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine , it may serve as a potential kinase inhibitor, influencing signaling pathways critical for cell growth and survival .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of 3-(4-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection). For example, sulfonylation steps involving chlorobenzenesulfonyl groups may require anhydrous conditions to prevent hydrolysis, while coupling reactions with fluorophenylmethylamine derivatives demand precise stoichiometry to minimize byproducts. Intermediate purification via column chromatography (using gradients of ethyl acetate/hexane) and characterization via -NMR/-NMR is critical to ensure structural fidelity .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- HPLC-MS : Assess purity (>95%) and detect trace impurities.
- FT-IR : Confirm functional groups (e.g., sulfonyl S=O stretches at ~1350 cm, quinoline C=N at ~1600 cm).
- Single-crystal X-ray diffraction : Resolve stereochemical ambiguities, particularly for the fluorophenylmethyl substituent .
Q. What biological screening assays are suitable for preliminary evaluation of this compound?
- Methodological Answer : Prioritize assays aligned with quinoline derivatives’ known bioactivities:
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC determination.
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action against specific biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like EGFR or topoisomerase II. Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes.
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to rationalize reactivity and interactions with nucleophilic residues .
Q. What strategies resolve contradictory data in biological activity studies (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis).
- Formulation optimization : Use nanoemulsions or liposomes to enhance bioavailability.
- Mechanistic deconvolution : Employ CRISPR-Cas9 gene editing to confirm target engagement in disease models .
Q. How can researchers design derivatives to improve selectivity for a target enzyme while minimizing off-target effects?
- Methodological Answer :
- Structure-activity relationship (SAR) : Systematically modify the quinoline core (e.g., substituents at C-3 or C-4) and fluorophenylmethyl group.
- Crystallographic fragment screening : Identify binding hotspots using X-ray data of enzyme-inhibitor complexes.
- Proteome-wide profiling : Use thermal shift assays or affinity-based proteomics to assess off-target interactions .
Q. What experimental and theoretical approaches validate the compound’s role in modulating cell signaling pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
